2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
Overview
Description
Thalidomide 5-fluoride is a fluorinated derivative of thalidomide, a compound historically known for its use as a sedative and for its teratogenic effects. Thalidomide has been repurposed for its anti-inflammatory and anti-tumor properties, particularly in the treatment of multiple myeloma. The introduction of a fluorine atom into the thalidomide molecule aims to enhance its stability and biological activity while reducing its teratogenicity .
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, also known as lenalidomide , is cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as cereblon E3 ligase modulators .
Mode of Action
Lenalidomide works through various mechanisms that promote malignant cell death and enhance host immunity . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, a repressor of the interleukin 2 gene (IL2). As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .
Biochemical Pathways
Lenalidomide affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated. The proteasome then recognizes and degrades the target protein .
Result of Action
The molecular and cellular effects of lenalidomide’s action include enhanced immune response mediated by T cells and NK cells, inhibition of the production of monocyte proinflammatory cytokines, and induction of apoptosis of cancer cells . It is also capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Action Environment
The action of lenalidomide can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. It is known that lenalidomide should be stored at a temperature of 2-8°C , indicating that it may be sensitive to higher temperatures.
Biochemical Analysis
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione interacts with various enzymes and proteins in biochemical reactions . It is used in the development of protein degrader library
Cellular Effects
It is known to be involved in the degradation of target proteins through the protein degradation pathway in vivo . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand for E3 ubiquitin ligase . It binds to the target protein, leading to its polyubiquitination. The proteasome then recognizes and degrades the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide 5-fluoride involves the introduction of a fluorine atom into the thalidomide molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of thalidomide 5-fluoride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Thalidomide 5-fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of thalidomide 5-fluoride, each with distinct biological activities .
Scientific Research Applications
Thalidomide 5-fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel fluorinated compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects and anti-tumor properties.
Lenalidomide: A derivative with enhanced anti-tumor activity and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-tumor effects and immunomodulatory properties
Uniqueness of Thalidomide 5-fluoride: Thalidomide 5-fluoride is unique due to its enhanced stability and reduced teratogenicity compared to thalidomide. The introduction of the fluorine atom not only improves its pharmacokinetic properties but also allows for the development of novel derivatives with improved therapeutic profiles .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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